molecular formula C20H36O4SSi B8122587 7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate

7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate

Cat. No.: B8122587
M. Wt: 400.6 g/mol
InChI Key: VYWZPQGHHYQBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C26H44O4SSi It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with a heptyl chain that is further modified with a tert-butyl-dimethyl-silanyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 7-(tert-butyl-dimethyl-silanyloxy)-heptyl ester typically involves the esterification of toluene-4-sulfonic acid with a heptyl alcohol derivative. The heptyl alcohol is first protected with a tert-butyl-dimethyl-silanyloxy group to prevent unwanted side reactions. The esterification reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on a molecule.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 7-(tert-butyl-dimethyl-silanyloxy)-heptyl ester involves its ability to act as a protecting group in chemical reactions. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, preventing reactions at specific sites on the molecule. This allows for selective modification of other functional groups without interference. The sulfonic acid group can also participate in various chemical reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester .
  • Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl .

Uniqueness

7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate is unique due to its specific structural features, including the heptyl chain and the tert-butyl-dimethyl-silanyloxy group. These features provide distinct steric and electronic properties, making it a valuable compound in selective organic synthesis and various scientific research applications.

Properties

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4SSi/c1-18-12-14-19(15-13-18)25(21,22)23-16-10-8-7-9-11-17-24-26(5,6)20(2,3)4/h12-15H,7-11,16-17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWZPQGHHYQBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.